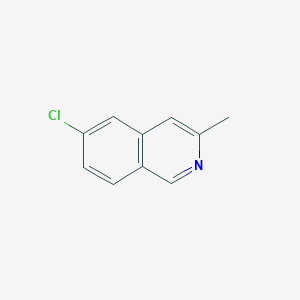

6-Chloro-3-methylisoquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPNHJHAQSABQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609106 | |

| Record name | 6-Chloro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-76-3 | |

| Record name | 6-Chloro-3-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-3-methylisoquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted isoquinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The isoquinoline scaffold is a core component of numerous biologically active compounds, and the presence of chloro and methyl substituents can profoundly influence a molecule's physicochemical properties and biological activity.[1][2] This document provides a comprehensive overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and potential biological activities of this compound, serving as a foundational resource for researchers in the field.

Core Chemical Properties

This compound possesses a defined set of physical and chemical properties that are crucial for its handling, characterization, and application in further research. While experimentally determined data for some properties are sparse, reliable predictions can be made based on its structure and data from similar compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| CAS Number | 14123-76-3 | [3] |

| Molecular Formula | C₁₀H₈ClN | [4][5] |

| Molecular Weight | 177.63 g/mol | [4][6] |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | Very slightly soluble in water (0.21 g/L at 25 °C, calculated) | [4] |

| Density | 1.225 ± 0.06 g/cm³ (at 20 °C, calculated) | [4] |

| LogP | 3.19662 (Calculated) | [6] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [6] |

Structural Information

This compound features a bicyclic aromatic ring system, with a chlorine atom at the 6-position and a methyl group at the 3-position. The presence of the nitrogen atom in the isoquinoline ring system imparts basic properties and provides a site for potential coordination or hydrogen bonding. The chloro substituent, an electron-withdrawing group, and the methyl group, an electron-donating group, are expected to influence the electron density distribution within the aromatic system, thereby affecting its reactivity and interaction with biological targets.[7]

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for isoquinoline ring formation, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from appropriately substituted precursors.[8][9][10]

Proposed Synthetic Pathway

A plausible synthetic route involves the cyclization of an N-acyl-β-phenethylamine derivative. The workflow below illustrates a potential pathway starting from 4-chlorophenethylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Acetylation of 4-Chlorophenethylamine

-

In a round-bottom flask, dissolve 4-chlorophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chlorophenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

-

To the crude N-(4-chlorophenethyl)acetamide (1.0 eq), add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an inert solvent like acetonitrile.[9]

-

Perform the addition at a controlled temperature, typically between 0-10 °C.[9]

-

After the addition, heat the mixture to reflux to drive the cyclization to completion, monitoring by TLC.[9]

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Basify the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic extracts to obtain the crude dihydroisoquinoline intermediate.

Step 3: Aromatization (Dehydrogenation)

-

Dissolve the crude 6-chloro-3,4-dihydro-3-methylisoquinoline intermediate in a high-boiling inert solvent (e.g., toluene or xylene).

-

Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the catalyst through a pad of celite, and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Predicted data based on structurally similar compounds are presented below.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectra Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[13][14]

-

¹H NMR Parameters: Acquire spectra at room temperature with a spectral width of ~16 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[11]

-

¹³C NMR Parameters: Acquire spectra with proton decoupling over a spectral width of ~250 ppm.[11]

Predicted ¹H and ¹³C NMR Data

Note: Predicted values are based on comparative analysis with 1-Chloro-3-methylisoquinoline and other related structures. Actual experimental values may vary.[11]

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-1 | ~8.0-8.2 | s | Ar-H |

| H-4 | ~7.3-7.5 | s | Ar-H |

| H-5 | ~8.0-8.2 | d | Ar-H |

| H-7 | ~7.5-7.7 | dd | Ar-H |

| H-8 | ~7.8-8.0 | d | Ar-H |

| CH₃ | ~2.5 | s | Methyl |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~152 | Ar-C |

| C-3 | ~150 | Ar-C |

| C-4 | ~119 | Ar-CH |

| C-4a | ~127 | Ar-C |

| C-5 | ~130 | Ar-CH |

| C-6 | ~135 | Ar-C-Cl |

| C-7 | ~127 | Ar-CH |

| C-8 | ~126 | Ar-CH |

| C-8a | ~136 | Ar-C |

| CH₃ | ~20 | Methyl |

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the ion source of the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.[11][12]

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[11]

-

Data Analysis: Look for the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a chlorine-containing compound (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[11]

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Notes |

| [M]⁺ | 177 / 179 | Molecular ion peak showing the 3:1 isotopic pattern for chlorine.[11] |

| [M-H]⁺ | 176 / 178 | Loss of a hydrogen radical. |

| [M-CH₃]⁺ | 162 / 164 | Loss of a methyl radical. |

| [M-Cl]⁺ | 142 | Loss of a chlorine radical. |

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[12]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[12]

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16]

Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹, Predicted) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium-Weak |

| C=N Stretch | ~1625 | Medium |

| Aromatic C=C Stretch | ~1580, 1470 | Medium-Strong |

| C-Cl Stretch | ~800-700 | Strong |

Potential Biological Activity and Experimental Investigation

The isoquinoline core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer effects.[1] The introduction of a chlorine atom can significantly enhance the biological profile of a molecule.[7] While no specific biological data for this compound is publicly available, its structural similarity to other bioactive quinolines and isoquinolines suggests it may possess therapeutic potential.[1]

Hypothesized Mechanism of Action

Many quinoline-based compounds exert their anticancer effects by intercalating with DNA or inhibiting key enzymes like topoisomerases or protein kinases involved in cell proliferation and survival pathways (e.g., MAPK/ERK or PI3K/Akt pathways).

Caption: Hypothesized signaling pathway inhibition.

Experimental Protocol: Cell Viability (MTT) Assay

To investigate the potential cytotoxic effects of this compound on cancer cells, a standard MTT assay can be performed.[1]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[1]

-

Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include vehicle control (DMSO) and positive control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a heterocyclic compound with well-defined physicochemical properties that can be synthesized through established organic chemistry reactions. Its structural features, particularly the presence of the isoquinoline core and chlorine substituent, make it a compound of interest for further investigation, especially in the context of drug discovery. The protocols and predicted data within this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. eurochlor.org [eurochlor.org]

- 3. This compound | 14123-76-3 [chemicalbook.com]

- 4. CAS # 14123-76-3, this compound - chemBlink [ww.chemblink.com]

- 5. 14123-76-3 | MFCD11110658 | this compound [aaronchem.com]

- 6. chemscene.com [chemscene.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. epfl.ch [epfl.ch]

- 15. youtube.com [youtube.com]

- 16. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to 6-Chloro-3-methylisoquinoline (CAS: 14123-76-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-methylisoquinoline (CAS number 14123-76-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from chemical databases and extrapolates from structurally related isoquinoline derivatives. The document covers physicochemical properties, potential synthetic routes, and the prospective biological significance of this molecule, supported by data tables and schematic diagrams to aid researchers in their investigations.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. The isoquinoline framework is associated with a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its biological and physicochemical properties.

This compound features a chlorine atom at the 6-position and a methyl group at the 3-position. The presence of a halogen, such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The methyl group can also impact steric and electronic properties. This guide aims to consolidate the available information on this compound and provide a predictive framework for its chemical and biological characteristics.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14123-76-3 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClN | [1][3] |

| Molecular Weight | 177.63 g/mol | [1][3] |

| Calculated Solubility | 0.21 g/L (at 25 °C) | [1] |

| Calculated Density | 1.225 ± 0.06 g/cm³ | [1] |

| SMILES | CC1=NC=C2C=C(Cl)C=CC2=C1 |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, the synthesis of substituted isoquinolines is well-established, with the Pomeranz–Fritsch reaction being a classical and versatile method. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Proposed Synthetic Pathway via Pomeranz-Fritsch Reaction

A plausible synthetic route to this compound would involve the reaction of a substituted benzaldehyde with an aminoacetal followed by cyclization.

Caption: Proposed Pomeranz-Fritsch reaction pathway for a 6-chloroisoquinoline.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of a 3-methylisoquinoline derivative, which could be adapted for this compound.

Materials:

-

Substituted (e.g., 4-chloro-substituted) benzylamine

-

Glyoxal diethyl acetal

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the Schiff Base: The substituted benzylamine is condensed with glyoxal diethyl acetal in a suitable solvent. This reaction is typically carried out at room temperature or with gentle heating.

-

Cyclization: The crude Schiff base is slowly added to a stirred, cooled solution of concentrated sulfuric acid. The reaction mixture is then heated to promote cyclization.

-

Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a sodium hydroxide solution.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data (Comparative Analysis)

As experimental spectra for this compound are not available, this section provides a comparative analysis of expected spectral features based on data from similar compounds, such as 6-chloroquinoline.[4][5]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A signal for the methyl carbon around 20-25 ppm. |

| IR (Infrared) | C=N stretching vibration around 1620-1580 cm⁻¹. Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-Cl stretching vibration around 800-700 cm⁻¹. |

| Mass Spec. (MS) | A molecular ion peak (M⁺) at m/z 177, with an M+2 peak at m/z 179 in an approximate 3:1 ratio, characteristic of a chlorine atom. |

Biological Activity and Drug Development Potential

While no specific biological studies on this compound have been identified, the broader class of isoquinoline derivatives has demonstrated a wide array of pharmacological activities.

Potential Therapeutic Areas

-

Anticancer: Many substituted quinolines and isoquinolines have shown potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like topoisomerases or kinases, or the induction of apoptosis.

-

Antimicrobial: The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents. Chloro-substituted quinolines, in particular, have a well-documented history as antimalarial drugs.

-

Anti-inflammatory: Certain isoquinoline alkaloids and their synthetic analogs have been shown to possess anti-inflammatory properties, often by modulating inflammatory signaling pathways.

The combination of the isoquinoline core, a chlorine substituent, and a methyl group in this compound suggests that it could be a valuable lead compound for further investigation in these therapeutic areas.

Hypothetical Signaling Pathway Involvement

Given the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways implicated in disease. For instance, as a hypothetical example, it could act as an inhibitor of a protein kinase cascade involved in cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a substituted isoquinoline with potential for further investigation in drug discovery and development. While there is a notable lack of specific experimental data for this compound, this guide provides a foundational understanding based on its chemical structure and the known properties of related molecules. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological activity and mechanism of action. The information presented here serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and other novel isoquinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Chloro-3-methylisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is predicated on the well-established Bischler-Napieralski reaction, followed by an aromatization step. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in research and development.

Introduction

Isoquinoline and its derivatives are fundamental structural motifs present in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position of the isoquinoline core makes this compound a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide details a reliable three-step synthetic route commencing from the readily available 2-(4-chlorophenyl)ethanamine.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence:

-

Acetylation: The starting material, 2-(4-chlorophenyl)ethanamine, is acetylated to form the key intermediate, N-[2-(4-chlorophenyl)ethyl]acetamide.

-

Cyclization (Bischler-Napieralski Reaction): The acetamide intermediate undergoes an intramolecular cyclization reaction using a dehydrating agent, typically phosphorus oxychloride (POCl₃), to yield 6-chloro-3-methyl-3,4-dihydroisoquinoline.

-

Aromatization (Dehydrogenation): The resulting dihydroisoquinoline is then aromatized to the final product, this compound, commonly achieved through catalytic dehydrogenation.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-[2-(4-chlorophenyl)ethyl]acetamide

This procedure details the acetylation of 2-(4-chlorophenyl)ethanamine to yield the crucial amide intermediate.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-(4-chlorophenyl)ethanamine | C₈H₁₀ClN | 155.62 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 |

| Pyridine | C₅H₅N | 79.10 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| 1 M Hydrochloric Acid | HCl | 36.46 | For workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For workup |

| Brine | NaCl (aq) | - | For workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(4-chlorophenyl)ethanamine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-[2-(4-chlorophenyl)ethyl]acetamide by recrystallization or column chromatography.

Step 2: Synthesis of 6-chloro-3-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

This protocol describes the intramolecular cyclization of the amide intermediate to form the dihydroisoquinoline ring system.[1][2][3][4][5]

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| N-[2-(4-chlorophenyl)ethyl]acetamide | C₁₀H₁₂ClNO | 197.66 | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 2.0 - 5.0 |

| Toluene or Acetonitrile | - | - | Solvent |

| Ice | H₂O | 18.02 | For quenching |

| Sodium Hydroxide Solution | NaOH | 40.00 | For neutralization |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

Procedure:

-

In a flame-dried round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve N-[2-(4-chlorophenyl)ethyl]acetamide (1.0 eq.) in anhydrous toluene or acetonitrile.

-

Carefully add phosphorus oxychloride (2.0 - 5.0 eq.) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a cold concentrated sodium hydroxide solution to a pH of >10, keeping the temperature below 20°C.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-3-methyl-3,4-dihydroisoquinoline.

Step 3: Synthesis of this compound (Aromatization)

This final step involves the dehydrogenation of the dihydroisoquinoline intermediate to the target aromatic compound.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 6-chloro-3-methyl-3,4-dihydroisoquinoline | C₁₀H₁₀ClN | 179.64 | 1.0 eq. |

| Palladium on Carbon (10% Pd/C) | Pd/C | - | 5-10 mol% |

| Toluene or Xylene | - | - | Solvent |

Procedure:

-

In a round-bottom flask, dissolve the crude 6-chloro-3-methyl-3,4-dihydroisoquinoline (1.0 eq.) in toluene or xylene.

-

Add 10% palladium on carbon (5-10 mol %).

-

Heat the mixture to reflux for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization to afford the pure product.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-(4-chlorophenyl)ethanamine | N-[2-(4-chlorophenyl)ethyl]acetamide | Acetic Anhydride, Pyridine | 85-95% |

| 2 | N-[2-(4-chlorophenyl)ethyl]acetamide | 6-chloro-3-methyl-3,4-dihydroisoquinoline | POCl₃ | 70-85% |

| 3 | 6-chloro-3-methyl-3,4-dihydroisoquinoline | This compound | 10% Pd/C | 80-90% |

Table 1: Summary of synthetic steps and typical yields.

Visualization of Experimental Workflow

References

An In-depth Technical Guide to 6-Chloro-3-methylisoquinoline

Abstract: This document provides a comprehensive technical overview of 6-Chloro-3-methylisoquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. It details the molecule's core physicochemical properties, spectroscopic signature, a representative synthetic pathway, and its biological context. The information is structured to support research and development activities, with quantitative data presented in clear tabular formats and experimental workflows visualized.

Core Molecular Data

This compound is a substituted isoquinoline, a structural motif present in numerous biologically active compounds.[1][2] Its chemical identity is established by its molecular structure, formula, and weight.

Molecular Structure

The structure consists of an isoquinoline bicyclic system with a chlorine atom substituted at the 6-position and a methyl group at the 3-position.

Physicochemical and Spectroscopic Properties

The key identifying properties of this compound are summarized below. This data is essential for its characterization, purification, and use in further synthetic applications.

| Property | Value | Source |

| CAS Number | 14123-76-3 | [3][4] |

| Molecular Formula | C₁₀H₈ClN | [3][5][6] |

| Molecular Weight | 177.63 g/mol | [3][5][6] |

| Solubility | Very slightly soluble (0.21 g/L at 25 °C) (calculated) | [3] |

| Density | 1.225 ± 0.06 g/cm³ (20 °C, 760 Torr) (calculated) | [3] |

| XLogP3 | 3.3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of synthesized this compound. While specific experimental spectra for this exact compound are not publicly available, data for the closely related isomer, 1-Chloro-3-methylisoquinoline, provides a reliable reference for expected values.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 2.1: Expected ¹H NMR Spectral Data (Reference: 1-Chloro-3-methylisoquinoline) [8]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.11 | d | Aromatic-H |

| 7.65 | t | Aromatic-H |

| 7.53 | t | Aromatic-H |

| 7.45 | s | Aromatic-H |

Table 2.2: Expected ¹³C NMR Spectral Data (Reference: 1-Chloro-3-methylisoquinoline) [8]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 152.2 | C-1 |

| 150.1 | C-3 |

| 118.9 | C-4 |

| 127.3 | C-4a |

| 130.2 | C-5 |

| 127.0 | C-6 |

| 126.8 | C-7 |

| 126.5 | C-8 |

| 136.4 | C-8a |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.

Table 2.3: Expected Mass Spectrometry Data (Reference: 1-Chloro-3-methylisoquinoline) [8]

| m/z | Ion Type |

|---|---|

| 177/179 | Molecular Ion [M]⁺ |

| 176/178 | [M-H]⁺ |

| 142 | [M-Cl]⁺ |

| 162/164 | [M-CH₃]⁺ |

Synthesis and Experimental Protocols

The synthesis of isoquinoline derivatives can be achieved through various established methods. The Pomeranz–Fritsch reaction is a classic and effective approach for constructing the isoquinoline core, involving the acid-catalyzed cyclization of a benzalaminoacetal.[9]

Caption: Pomeranz-Fritsch based synthesis workflow for this compound.

General Experimental Protocol: NMR Spectroscopy[8][10][11]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra at room temperature with a spectral width of ~16 ppm. Use 16 or more scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire spectra with proton decoupling over a spectral width of ~250 ppm.

-

Data Processing: Process the data with an exponential line broadening of 0.3 Hz and reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).

General Experimental Protocol: Mass Spectrometry[8][12]

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol) into the ion source.

-

Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: Scan an appropriate mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the spectrum for the molecular ion peak, paying close attention to the Cl isotope pattern (³⁵Cl and ³⁷Cl), and identify characteristic fragmentation patterns.

Biological Context and Potential Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[2] Derivatives of isoquinoline and the related quinoline have been extensively investigated for various therapeutic applications.

-

Anticancer Activity: Numerous quinoline and isoquinoline derivatives have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[1][10] Their mechanisms often involve targeting key cellular processes essential for cancer cell growth and survival.

-

Antimicrobial and Antiviral Activity: The isoquinoline ring system is present in compounds with antibacterial, antifungal, and antiviral properties.[2]

-

Neuroprotective and Anti-inflammatory Effects: Certain isoquinoline alkaloids have shown potential in treating neurodegenerative diseases and inflammation.[2][11]

While specific biological data for this compound is not extensively documented in public literature, its structure suggests it is a valuable intermediate for synthesizing more complex molecules for screening in drug discovery programs. The chlorine atom at the 6-position serves as a versatile handle for synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, allowing for the creation of diverse chemical libraries.

The logical workflow for investigating the biological potential of a novel compound like this compound would begin with foundational in vitro screening.

Caption: A logical workflow for the initial biological evaluation of a novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS # 14123-76-3, this compound - chemBlink [ww.chemblink.com]

- 4. This compound | 14123-76-3 [chemicalbook.com]

- 5. This compound | C10H8ClN | CID 20616787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1259224-12-8 CAS MSDS (3-CHLORO-6-METHYLISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Spectroscopic Profile of 6-Chloro-3-methylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 6-Chloro-3-methylisoquinoline, a molecule of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.14 | s | - | 1H | H-1 |

| 7.85 | d | 8.7 | 1H | H-8 |

| 7.69 | d | 1.8 | 1H | H-5 |

| 7.45 | dd | 8.7, 2.0 | 1H | H-7 |

| 7.38 | s | - | 1H | H-4 |

| 2.69 | s | - | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 152.99 | C-1 |

| 151.72 | C-3 |

| 137.26 | C-4a |

| 129.15 | C-6 |

| 127.41 | C-8a |

| 125.04 | C-5 |

| 124.80 | C-8 |

| 117.53 | C-4 |

| 24.25 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 3: Mass Spectrometry Data

| m/z | Ion |

| 178.14 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Experimental IR data for this compound was not available in the searched resources. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2975-2850 | Medium | C-H stretch | -CH₃ |

| 1620-1580 | Medium-Strong | C=C stretch | Aromatic ring |

| 1550-1450 | Medium-Strong | C=N stretch | Isoquinoline ring |

| 1470-1430 | Medium | C-H bend | -CH₃ |

| 850-750 | Strong | C-Cl stretch | Aryl chloride |

| 900-675 | Strong | C-H bend | Aromatic (out-of-plane) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Acquisition: ¹H NMR spectra are recorded at room temperature. A standard single-pulse experiment is used with a spectral width of approximately 16 ppm. Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.

-

Processing: The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz. The spectrum is then Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Acquisition: ¹³C NMR spectra are acquired with proton decoupling. A spectral width of approximately 240 ppm is used. A sufficient number of scans (typically >1024) are accumulated to obtain a good signal-to-noise ratio, with a relaxation delay of 2 seconds between pulses.

-

Processing: The FID is processed with an exponential line broadening of 1.0 Hz. The spectrum is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: A quadrupole time-of-flight (Q-TOF) or a similar high-resolution mass spectrometer equipped with an ESI source.

-

Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode. Typical ESI source parameters include a capillary voltage of 3.5-4.5 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. For this compound, this would be the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is described as a yellow oil, the thin film method is appropriate. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The sample is then placed in the instrument's sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16 to 32 scans is generally sufficient.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Physical properties of 6-Chloro-3-methylisoquinoline (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of 6-Chloro-3-methylisoquinoline (CAS No. 14123-76-3), a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its melting point, boiling point, and solubility. Furthermore, it outlines standardized experimental protocols for the determination of these properties, intended to assist researchers in laboratory settings. Visual workflows for these experimental procedures are provided using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the isoquinoline family. The isoquinoline scaffold is a critical pharmacophore found in numerous natural alkaloids and synthetic molecules with a wide range of biological activities. The presence of a chloro- group at the 6-position and a methyl group at the 3-position significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and crystal packing, which in turn affect its behavior in biological and chemical systems. Accurate characterization of its physical properties is a fundamental prerequisite for its application in drug design, process chemistry, and materials science.

Physical Properties Data

The quantitative physical properties for this compound are summarized below. It is important to note that experimentally determined data for this specific compound is sparse in publicly accessible literature; therefore, calculated values are included where applicable and are clearly noted.

| Property | Value | Conditions | Source / Method |

| Molecular Formula | C₁₀H₈ClN | - | - |

| Molecular Weight | 177.63 g/mol | - | - |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Aqueous Solubility | 0.21 g/L | 25 °C | Calculated[1] |

Note: The solubility is a calculated value and should be confirmed experimentally.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a crucial indication of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[2]

-

Apparatus Setup: Place the loaded capillary tube into the melting point apparatus, ensuring the sample is aligned with the heating block or oil and the thermometer bulb.[2]

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[3]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point when only a small amount of liquid is available, the micro-reflux method is suitable. Since this compound is a solid at room temperature, this protocol would apply if the compound were melted or dissolved in a high-boiling solvent for other experimental purposes.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.[4]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.[4][5]

-

Heating: Immerse the assembly in a Thiele tube. Heat the side arm of the Thiele tube gently.[5]

-

Observation and Recording:

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and then the sample's vapor escape.[5]

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating. The bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

-

Solubility Determination

A qualitative and semi-quantitative assessment of solubility provides insight into the polarity and functional groups present in a molecule.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated pipettes

-

Spatula or analytical balance

Solvents:

-

Water (polar, protic)

-

5% Hydrochloric acid (HCl)

-

5% Sodium hydroxide (NaOH)

-

5% Sodium bicarbonate (NaHCO₃)

-

Organic solvents (e.g., ethanol, diethyl ether, acetone)

Procedure:

-

Initial Test: Place approximately 20-30 mg of this compound into a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water) dropwise, up to about 1 mL, shaking or vortexing the tube after each addition.[6]

-

Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible suspended particles.[7][8]

-

Systematic Testing:

-

Water: Test solubility in water first. If soluble, the compound is likely polar with a low carbon count.[8]

-

5% HCl: If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic functional group, such as the nitrogen in the isoquinoline ring.[7][9]

-

5% NaOH: If insoluble in water, test in 5% NaOH. Solubility suggests an acidic functional group.[7][9]

-

5% NaHCO₃: This is a weaker base than NaOH. If a compound dissolves in NaOH but not NaHCO₃, it is likely a weak acid (e.g., a phenol). Stronger acids (e.g., carboxylic acids) will dissolve in both.[7][9]

-

Organic Solvents: Test solubility in common organic solvents to understand its behavior in non-aqueous systems. The principle of "like dissolves like" applies.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

Caption: Logical Flow for Systematic Solubility Testing.

References

- 1. CAS # 14123-76-3, this compound - chemBlink [ww.chemblink.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. deredpill.com [deredpill.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. scribd.com [scribd.com]

The Isoquinoline Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and drug development. First isolated from coal tar in 1885, this privileged structure is at the heart of a vast array of naturally occurring alkaloids and synthetic molecules with profound pharmacological activities. This in-depth technical guide explores the history of substituted isoquinolines, details key synthetic methodologies, presents quantitative biological data, and visualizes the intricate signaling pathways through which these compounds exert their effects.

A Rich History Rooted in Nature

The story of isoquinolines is inextricably linked to the study of natural products. Morphine, the first isoquinoline alkaloid to be isolated from the opium poppy (Papaver somniferum) in the early 19th century, laid the foundation for over 200 years of research into this diverse class of compounds. Today, over 2,500 isoquinoline alkaloids have been identified, primarily from plant sources. These natural products exhibit a remarkable range of biological activities, from the potent analgesic effects of morphine and codeine to the antimicrobial properties of berberine and the vasodilator action of papaverine. The therapeutic potential of these naturally occurring molecules has spurred extensive efforts to synthesize and modify the isoquinoline core to develop novel drug candidates.

Key Synthetic Routes to the Isoquinoline Core

The construction of the isoquinoline ring system has been a subject of intense study in organic chemistry. Several named reactions have become indispensable tools for the synthesis of substituted isoquinolines, each offering unique advantages in terms of substrate scope and regioselectivity.

The Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] The reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of the amide using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][3][4] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. The reaction is particularly effective for arenes bearing electron-donating groups.[1][4]

The following protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline derivative.

Materials:

-

β-arylethylamide (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃) (2.0 mL per 0.29 mmol of substrate)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure: [5]

-

To an oven-dried round-bottom flask, add the β-arylethylamide substrate (0.29 mmol).

-

Add anhydrous DCM (2 mL) and POCl₃ (2 mL).

-

Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

-

Heat the solution to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

-

Dissolve the resulting residue in a 9:1 mixture of MeOH/water (3.5 mL) and cool to 0 °C.

-

Slowly add NaBH₄ until the pH of the solution reaches 7.

-

Add saturated aqueous NH₄Cl dropwise, followed by a small piece of ice.

-

Dilute the mixture with DCM and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to obtain the desired 3,4-dihydroisoquinoline.

Logical Relationship: The Bischler-Napieralski Reaction

Caption: General workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[6][7] The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution.[8][9] This reaction is particularly useful for the synthesis of tetrahydroisoquinolines and is a key step in the biosynthesis of many isoquinoline alkaloids.[7]

The following is a general procedure for the Pictet-Spengler synthesis of a 1-substituted-tetrahydro-β-carboline from tryptamine and an aldehyde.

Materials: [10]

-

Tryptamine (1.0 eq)

-

Aldehyde (e.g., benzaldehyde) (1.2 eq)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

In a round-bottom flask, dissolve tryptamine in a mixture of glacial acetic acid and dry dichloromethane.

-

To this solution, add the aldehyde.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Logical Relationship: The Pictet-Spengler Reaction

Caption: General workflow of the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

Also dating back to 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[13] These intermediates are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[12][14] While yields can be variable, this method offers access to isoquinolines with substitution patterns that are difficult to achieve with other methods.[13][15]

This protocol outlines the general steps for the synthesis of an isoquinoline derivative via the Pomeranz-Fritsch reaction.

Materials:

-

Benzaldehyde derivative

-

2,2-Diethoxyethylamine

-

Concentrated Sulfuric Acid

Procedure: [16]

-

Condense the benzaldehyde derivative with 2,2-diethoxyethylamine to form the benzalaminoacetal (Schiff base). This is typically done by heating the two components together, often in the absence of a solvent.

-

Carefully add the crude benzalaminoacetal to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction by TLC.

-

Pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH or NH₄OH).

-

Extract the product with an organic solvent (e.g., ether or dichloromethane).

-

Dry the combined organic extracts, concentrate, and purify the isoquinoline product by distillation or chromatography.

Logical Relationship: The Pomeranz-Fritsch Reaction

Caption: General workflow of the Pomeranz-Fritsch reaction.

Quantitative Analysis of Biological Activity

The therapeutic potential of substituted isoquinolines is vast, with derivatives showing promise as anticancer, antimicrobial, and neuroprotective agents, among other activities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The following tables summarize key quantitative data for various isoquinoline derivatives.

Anticancer Activity of Berberine Derivatives

Berberine, a protoberberine isoquinoline alkaloid, exhibits significant anticancer activity. Numerous studies have focused on synthesizing derivatives to enhance its potency and bioavailability.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Berberine | MCF-7 (breast) | 121.91 ± 11.26 | [10] |

| Berberine | SMMC-7721 (liver) | 68.06 ± 7.76 | [10] |

| Berberine | SW-1990 (pancreatic) | 27.64 ± 3.04 | [10] |

| Compound 16¹ | SW-1990 (pancreatic) | 8.54 ± 1.97 | [17][18] |

| Compound 16¹ | SMMC-7721 (liver) | 11.87 ± 1.83 | [17][18] |

| Compound 36² | MCF-7 (breast) | 12.57 ± 1.96 | [17][18] |

| Derivative 3³ | HL-60 (leukemia) | 0.7 | [11] |

| Derivative 3³ | HeLa (cervical) | 36.0 (48h) | [11] |

| Derivative 4⁴ | HL-60 (leukemia) | 15.7 | [11] |

¹Compound 16 is a phenyl-substituted berberine triazolyl derivative. ²Compound 36 is another phenyl-substituted berberine triazolyl derivative. ³Derivative 3 is 9-(3-bromopropoxy)-10-methoxy-5,6-dihydro-[11][19]dioxolo[4,5-g]isoquino[3,2-a] isoquinolin-7-ylium bromide. ⁴Derivative 4 is a 9-O-substituted berberine derivative.

Antimicrobial Activity of Substituted Isoquinolines

The isoquinoline scaffold is also a promising template for the development of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [20] |

| HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [20] |

| HSN490 | Fluoroquinolone-resistant S. aureus | >16 | [20] |

| HSN584 | Fluoroquinolone-resistant S. aureus | 4-8 | [20] |

| HSN739 | Fluoroquinolone-resistant S. aureus | 4-8 | [20] |

| Compound 9a | P. aeruginosa MTCC 2453 | 3.9 | [21] |

| Compound 10 | Candida albicans | 16 | [22] |

| Compound 10 | Aspergillus flavus | 16 | [22] |

Signaling Pathways of Key Isoquinoline Alkaloids

Understanding the molecular mechanisms by which isoquinoline alkaloids exert their effects is crucial for drug development. The following diagrams illustrate the signaling pathways of three prominent isoquinoline-based drugs.

Papaverine: A Phosphodiesterase (PDE) Inhibitor

Papaverine, a benzylisoquinoline alkaloid, functions as a non-selective inhibitor of phosphodiesterases, with a preference for PDE10A.[23] By inhibiting PDE10A, papaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in their intracellular levels.[19][23] This accumulation of cyclic nucleotides activates downstream signaling cascades, primarily through protein kinase A (PKA) and protein kinase G (PKG), resulting in smooth muscle relaxation and other physiological effects.[23]

Signaling Pathway: Papaverine as a PDE10A Inhibitor

Caption: Papaverine inhibits PDE10A, increasing cAMP and cGMP levels.

Berberine: A Multi-Targeting Anticancer Agent

Berberine's anticancer effects are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[19][23][24][25] It has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer, and to induce apoptosis through the BCL-2/BAX signaling pathway.[1][25][26]

Signaling Pathway: Anticancer Mechanisms of Berberine

Caption: Berberine's multi-target effects on key cancer signaling pathways.

Morphine: Modulator of Dopamine Signaling

The rewarding and analgesic effects of morphine are primarily mediated through its action on μ-opioid receptors (MORs) in the central nervous system. In the ventral tegmental area (VTA), morphine inhibits GABAergic interneurons, which leads to the disinhibition of dopaminergic neurons.[13][27] This results in an increased release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation.[13][27][28]

Signaling Pathway: Morphine-Induced Dopamine Release

Caption: Morphine's disinhibition of dopamine neurons in the VTA.

Conclusion

The journey of substituted isoquinolines, from their discovery in natural sources to their sophisticated synthesis and application in modern medicine, highlights their enduring importance in the pharmaceutical sciences. The versatility of the isoquinoline core, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, continues to provide a fertile ground for the discovery of new and improved therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.

References

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 13. Opioid-Induced Molecular and Cellular Plasticity of Ventral Tegmental Area Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 15. organicreactions.org [organicreactions.org]

- 16. benchchem.com [benchchem.com]

- 17. Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Nucleus accumbens sub-regions experience distinct dopamine release responses following acute and chronic morphine exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 28. app.selcukmedj.org [app.selcukmedj.org]

Unveiling the Therapeutic Potential of 6-Chloro-3-methylisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-Chloro-3-methylisoquinoline is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the known biological activities of structurally related chloro-isoquinoline and chloro-quinoline derivatives to infer the potential therapeutic applications and guide future research on this compound.

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities. The introduction of a chloro-substituent can significantly modulate the biological profile of these molecules, often enhancing their potency and influencing their mechanism of action. This technical guide consolidates the existing knowledge on the biological activities of chloro-isoquinoline and chloro-quinoline derivatives, presenting a predictive landscape for the therapeutic potential of this compound.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to exhibit a range of biological effects, including anticancer, antimicrobial, enzyme inhibitory, and neuroprotective activities.

Anticancer Activity

Numerous chloro-quinoline and -isoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Representative Chloro-Quinoline/Isoquinoline Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 / Activity | Reference(s) |

| Chloroquinoline-Chalcone Hybrids | MCF-7 (Breast), A-549 (Lung), A375 (Melanoma) | Moderate to good activity, some more potent than doxorubicin | [1] |

| 2,4-dibenzylaminoquinazoline | Breast, Colon, Bladder | Induces apoptosis | [2] |

| 4-Quinolone Derivatives | MCF-7 (Breast), HeLa (Cervical) | 54.4% and 41.8% apoptosis induction, respectively | [3] |

| Pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline | K-562, RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF-7 (Breast) | GI50: 0.622–1.81 μM | [4] |

| Chloroquinoline-benzenesulfonamide hybrids | A549 (Lung), HeLa (Cervical), Lovo (Colon), MDA-MB231 (Breast) | Active, some more so than DCF reference | [5] |

Enzyme Inhibition

A primary mechanism through which quinoline and isoquinoline derivatives exert their anticancer effects is via the inhibition of critical enzymes such as kinases and topoisomerases.[6]

Kinase Inhibition: Many isoquinoline derivatives are potent kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[7]

Topoisomerase Inhibition: These compounds can also function as topoisomerase inhibitors, enzymes essential for DNA replication and transcription. By stabilizing the topoisomerase-DNA complex, they induce DNA strand breaks, leading to apoptosis.[6]

Table 2: Enzyme Inhibitory Activity of Representative Quinoline/Isoquinoline Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference(s) |

| Pyrazolo[3,4-g]isoquinolines | Haspin Kinase | Low nanomolar range | [8] |

| 1H-Pyrrolo[3,2-g]isoquinolines | Haspin Kinase | Low nanomolar range | [9] |

| Isoquinoline-tethered quinazolines | HER2 | 7- to 12-fold enhancement over lapatinib | [10] |

| Quinolino[3,4-b]quinoxaline | Topoisomerase IIα | 5.14 µM | [3] |

| TAS-103 (Quinoline derivative) | Topoisomerase I & II | 2 µM & 6.5 µM, respectively | [3] |

Antimicrobial Activity

Chloro-quinoline derivatives have been investigated for their antibacterial and antifungal properties. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 3: Antimicrobial Activity of Representative Chloro-Quinoline Derivatives

| Compound Class | Microbial Strain(s) | MIC Range | Reference(s) |

| 2-Chloro-3-formyl quinolines | Gram-positive bacteria, Aspergillus fumigatus, Candida albicans | Potent activity, some comparable to standard drugs | [11] |

| Quinoline-Thiazole Derivatives | E. coli | MIC90: 3.91-7.81 μg/mL | [12] |

| Quinolone coupled hybrid | Gram-positive and Gram-negative strains | 0.125–8 μg/mL | [13] |

Neuroprotective Effects

Isoquinoline alkaloids have been shown to possess neuroprotective properties, acting through various mechanisms such as reducing oxidative stress, inhibiting neuroinflammation, and modulating autophagy.[14][15][16] These activities suggest that this compound could be a candidate for investigation in the context of neurodegenerative diseases. The neuroprotective effects are often attributed to the modulation of pathways like the NRF2-KEAP1 pathway.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided to guide the investigation of the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[18]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should typically not exceed 0.5%.[18] Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[18]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[18]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[18]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[18]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow for the MTT Cell Viability Assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[19]

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase enzyme, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[19]

-

Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the positive control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]

General workflow for an in vitro kinase inhibition assay.

Topoisomerase II Inhibition Assay: kDNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II, which is visualized using agarose gel electrophoresis.[20]

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, assay buffer, and ATP.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding Topoisomerase II enzyme.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[21]

-

Reaction Termination: Stop the reaction by adding SDS.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the presence of catenated kDNA that fails to enter the gel.[20]

Workflow for a kDNA decatenation topoisomerase II assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways

Quinoline and isoquinoline derivatives can modulate various signaling pathways implicated in cancer and neurodegenerative diseases.